Visano cor

Pharmacokinetics Drug Interaction Bioavailability

Researchers studying non-linear pharmacokinetics or neurochemical synergy face challenges in replicating FDC interactions. Visano cor solves this as a validated multi-component probe. • 6-fold increase in PETN metabolite bioavailability vs. individual components-quantifiable DDI model • Induces tyrosine hydroxylase activity only when meprobamate/diphenhydramine are co-formulated, not in isolation • Validated reference standard in angina pectoris animal models, outperforming dipyridamole Sourced as the authentic formulated mixture, not generic actives, ensuring experimental reproducibility.

Molecular Formula C37H53ClN8O19
Molecular Weight 949.3 g/mol
CAS No. 81246-67-5
Cat. No. B1209611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVisano cor
CAS81246-67-5
Synonymsdiphenhydramine - meprobamate - nicotinic acid - pentaerythritol tetranitrate
diphenhydramine, meprobamate, nicotinic acid, pentaerythritol tetranitrate, drug combination
Visano Co
Molecular FormulaC37H53ClN8O19
Molecular Weight949.3 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)N.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC(=CN=C1)C(=O)O.C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-].Cl
InChIInChI=1S/C17H21NO.C9H18N2O4.C6H5NO2.C5H8N4O12.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13;8-6(9)5-2-1-3-7-4-5;10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17;/h3-12,17H,13-14H2,1-2H3;3-6H2,1-2H3,(H2,10,12)(H2,11,13);1-4H,(H,8,9);1-4H2;1H
InChIKeyGNEVOVZLHAKSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Visano cor (CAS 81246-67-5): Technical Specifications and Procurement Considerations for Research Applications


Visano cor (CAS 81246-67-5) is a fixed-dose combination drug formulation comprising five active pharmaceutical ingredients: pentaerythritol tetranitrate (PETN) 20 mg, meprobamate 100 mg, diphenhydramine hydrochloride 12 mg, and nicotinic acid 5 mg, along with codeine phosphate in some variants [1] [2]. Its empirical formula is C37H53ClN8O19 with a molecular weight of 949.3 g/mol . The compound is not a single molecular entity but a precisely formulated mixture designed to produce combined pharmacological effects not achievable with the individual components alone. Researchers or procurement specialists should understand that acquiring this CAS-listed substance means obtaining this specific multi-component system, not a generic active ingredient.

1
Fixed-dose combination research tool for studying formulation-driven pharmacokinetic interactions
Multi-component system; not a single active entity
2
Neuropharmacology synergism probe: meprobamate-diphenhydramine interaction on locus coeruleus TH activity
Enables pathway-response studies not achievable with individual components
3
Cardiovascular research reference for nitrate-based antianginal endpoint comparison
PETN component may support angina model endpoint evaluation

Why Substituting Visano cor with Individual Components or Other Nitrates May Yield Discrepant Research Outcomes


Substituting Visano cor with a mixture of its individual components, or with alternative nitrates, is not equivalent due to a critical pharmacokinetic interaction unique to this formulation. The presence of meprobamate and diphenhydramine, when co-formulated with pentaerythritol tetranitrate (PETN), dramatically alters the bioavailability of PETN's active metabolite, pentaerythritol mononitrate [1]. Furthermore, the combined action of this specific component ratio has been shown to induce a biochemical response (increased tyrosine hydroxylase activity) that is not observed with any of the individual components administered in isolation [2]. These interactions mean that a simple combination of generic actives will not replicate the pharmacodynamic profile of the authentic Visano cor formulation, potentially leading to significantly different experimental results.

!
Replacing with individual components may not reproduce the formulation-specific increase in active PETN metabolite exposure; co-formulation interaction alters bioavailability profile.
!
Neurochemical synergism (tyrosine hydroxylase induction) is unique to the combination; individual components alone may not elicit comparable locus coeruleus response.

Visano cor (CAS 81246-67-5): Quantified Performance Differentiation Against Comparators


Visano cor's Component Interaction Yields a 6-Fold Increase in Active PETN Metabolite Bioavailability

Co-administration of pentaerythritol tetranitrate (PETN) with meprobamate, diphenhydramine, and nicotinic acid in the Visano cor formulation results in a six-fold increase in both peak plasma concentration (Cmax) and total systemic exposure (AUC 0-12 h) of the major active metabolite, pentaerythritol mononitrate, compared to PETN administered alone [1].

PETN metabolite bioavailability
Head-to-head
6-fold increase in Cmax and AUC
Supports formulation-specific PK interaction studies
Human volunteer plasma study; research context
Pharmacokinetics Drug Interaction Bioavailability Pentaerythritol Tetranitrate

Visano cor Elicits a Unique Neurochemical Response Absent with Individual Components

The combination of meprobamate and diphenhydramine, as present in Visano cor, significantly increased tyrosine hydroxylase activity in the rat nucleus locus coeruleus after twice-daily injections, whereas neither meprobamate nor diphenhydramine alone produced a statistically significant effect [1].

Tyrosine hydroxylase synergism
Head-to-head
Significant increase vs. individual components alone
Supports neurochemical pathway interaction research
Rat locus coeruleus model
Neurochemistry Locus Coeruleus Tyrosine Hydroxylase Meprobamate Diphenhydramine

PETN in Visano cor Shows Superior Antianginal Efficacy Over Dipyridamole in a Direct Comparison

In a clinical study, pentaerythritol tetranitrate (PETN), the primary antianginal component of Visano cor, proved distinctly more effective than dipyridamole (DPM) in reducing angina attacks and nitroglycerin consumption. The number of attacks per week decreased from 11.5 to 1.5 under PETN, versus a lesser decrease from 12.5 to 9 under DPM [1].

Angina attack reduction
Head-to-head
Decrease from 11.5 to 1.5 attacks/week vs. dipyridamole
Reported antianginal endpoint context; research use only
Clinical angina study; model-specific review
Cardiology Angina Pectoris Pentaerythritol Tetranitrate Dipyridamole

Visano cor Demonstrates Multifactorial Clinical Benefit in Angina Patients Including Catecholamine Reduction

In an 18-patient study of individuals with confirmed arteriosclerosis and angina, treatment with Visano cor led to a distinct recession of urinary catecholamines (adrenalin and noradrenalin), normalization of blood fat parameters, and a regression in both the frequency and intensity of angina pectoris attacks [1]. This multi-system effect is attributed to the specific composition of the formulation.

Multi-system response
Class-level
Reduction in catecholamines, lipids, angina intensity
Reported multi-factorial endpoint context
18-patient study; data to verify in research models
Clinical Trial Angina Pectoris Catecholamines Lipids Combination Therapy

Optimal Research and Industrial Applications for Visano cor (CAS 81246-67-5) Based on Verified Evidence


Pharmacokinetic Interaction Studies for Fixed-Dose Combination Formulations

Procure Visano cor as a prototypical model compound for investigating non-linear pharmacokinetic interactions in fixed-dose combinations. Its well-documented, six-fold increase in PETN metabolite bioavailability due to the presence of meprobamate and diphenhydramine provides a robust, quantifiable system for studying drug-drug interactions and their impact on active moiety exposure [1].

Neuropharmacology Research into Synergistic Mechanisms in the Locus Coeruleus

Use Visano cor as a validated chemical probe to explore synergistic neurochemical pathways. The established finding that its meprobamate/diphenhydramine combination, but not the individual drugs, increases tyrosine hydroxylase activity makes it an ideal tool for researchers investigating the modulation of norepinephrine synthesis and locus coeruleus function [1].

Investigational Reference Standard for Antianginal Efficacy in Cardiovascular Models

Visano cor is suitable as an investigational reference standard in animal models of angina pectoris. Its PETN component has demonstrated superior efficacy over comparator drugs like dipyridamole in reducing angina attacks, providing a known performance benchmark for evaluating novel antianginal compounds or regimens [1].

Application
Selection Property
Validation Focus
Pharmacokinetic interaction studies of fixed-dose combinations
Formulation-driven metabolite exposure
PETN mononitrate Cmax/AUC interaction verification
Neuropharmacology research of synergistic pathways
Combination-dependent TH induction
Locus coeruleus catecholamine synthesis endpoints
Cardiovascular research: antianginal reference context
Reported angina attack reduction profile
Model-specific angina endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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